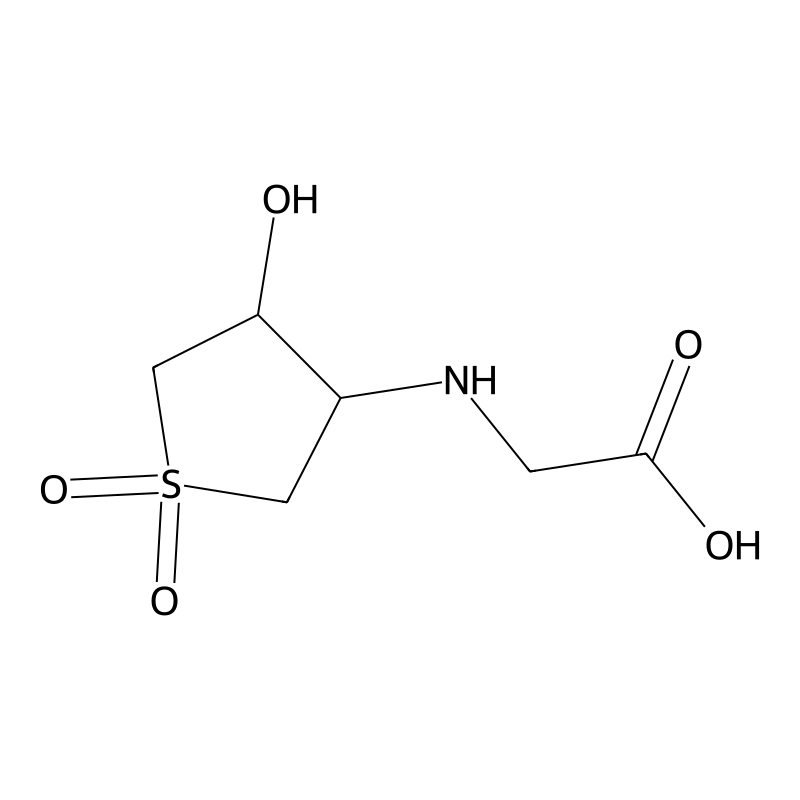

(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiviral Research

Scientific Field: Virology and Antiviral Chemistry

Application Summary: This compound has been investigated for its potential as an inhibitor of viral enzymes, such as the RNA-dependent RNA polymerase in Hepatitis C virus, which is crucial for viral replication.

Methods of Application: In vitro assays are conducted with the compound to test its inhibitory effects on the viral enzyme. The compound’s structure is optimized for enhanced binding and inhibition.

Results Summary: The effectiveness of the compound is measured by its IC50 value, the concentration at which it inhibits 50% of the enzyme activity. Successful inhibition is indicated by a low IC50 value .

Synthetic Organic Chemistry

Scientific Field: Synthetic Organic Chemistry

Application Summary: The compound serves as a building block in the synthesis of various heterocyclic compounds, including thiazolidinones, which have diverse pharmacological activities.

Methods of Application: Synthetic routes such as thia-Michael addition reactions are employed, with the compound participating as a nucleophile or electrophile depending on the desired transformation.

Results Summary: The yield and purity of the synthesized heterocyclic compounds are determined through chromatographic and spectroscopic methods. The biological activity of these compounds is further assessed in pharmacological studies .

Chemical Safety and Regulation

Scientific Field: Chemical Safety and Regulatory Affairs

Application Summary: The compound’s safety profile is assessed to ensure compliance with chemical regulations and to determine safe handling procedures in research and industrial settings.

Methods of Application: Toxicological studies and risk assessments are conducted, analyzing the compound’s potential hazards and exposure risks.

Results Summary: Safety data sheets (MSDS/SDS) are created, detailing the compound’s properties, hazards, safe handling practices, and emergency measures .

The compound (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid is a complex organic molecule featuring a thiophene ring and multiple functional groups, including a hydroxyl group and an amino acid moiety. Its structure suggests potential applications in medicinal chemistry, particularly due to the presence of the thiophene ring, which is known for its biological activity and ability to interact with various biological targets.

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it reactive in physiological conditions.

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with electrophiles.

- Oxidation-Reduction Reactions: The dioxo group may participate in redox reactions, influencing the compound's stability and reactivity under different conditions

The biological activity of this compound is likely influenced by its structural features. Compounds containing thiophene rings have been associated with various pharmacological activities, including:

- Antimicrobial Properties: Thiophene derivatives often exhibit antibacterial and antifungal activities.

- Anti-inflammatory Effects: Some studies suggest that compounds with similar structures may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Antioxidant Activity: The presence of hydroxyl groups can enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Synthesis of (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid can be achieved through several methods:

- Condensation Reactions: Combining appropriate thiophene derivatives with amino acids or their precursors under acidic or basic conditions.

- Cyclization Reactions: Utilizing cyclization techniques to form the thiophene ring while incorporating the desired functional groups.

- Functional Group Modifications: Starting from simpler thiophene derivatives, subsequent modifications can introduce hydroxyl and amino groups through various organic reactions .

This compound has potential applications in several fields:

- Pharmaceutical Development: Due to its anticipated biological activities, it may serve as a lead compound for drug development targeting infections or inflammatory diseases.

- Agricultural Chemistry: Compounds with antimicrobial properties can be explored for use as pesticides or herbicides.

- Material Science: The unique properties of thiophene derivatives make them suitable for developing conductive polymers or other advanced materials .

Interaction studies involving (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid focus on its binding affinity to biological targets:

- Protein Binding Studies: Evaluating how well the compound interacts with specific proteins can provide insights into its mechanism of action.

- Enzyme Inhibition Assays: Investigating whether this compound inhibits key enzymes involved in metabolic pathways could reveal its therapeutic potential .

Several compounds share structural similarities with (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid, highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiophene Carboxylic Acid | Contains thiophene and carboxylic acid | Antimicrobial |

| 2-Amino-thiophene | Amino group on thiophene | Anticancer |

| 4-Methyl-thiophenol | Methyl and hydroxyl groups | Antioxidant |

The unique combination of a hydroxyl group, dioxo functionality, and an amino acid structure gives this compound distinct properties not found in the similar compounds listed above. This may enhance its potential for specific biological interactions and therapeutic applications .

The compound (4-hydroxy-1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-ylamino)-acetic acid emerged from advancements in organosulfur chemistry during the late 20th and early 21st centuries. While its exact synthesis timeline remains undocumented in public literature, its structural analogs, such as tetrahydrothiophene-1,1-dioxide (sulfolane), were first developed by Shell Oil Company in the 1960s for industrial solvent applications. The incorporation of glycine moieties into sulfur-containing heterocycles gained traction in medicinal chemistry research, particularly for designing amino acid derivatives with enhanced bioactivity. Patents from the early 2000s, such as JPS597186A, highlight methodologies for synthesizing related dioxathiolane derivatives, suggesting parallel development pathways for this compound.

Nomenclature and Structural Classification

The IUPAC name 2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid systematically describes its structure:

- Thiolan core: A tetrahydrothiophene ring (five-membered sulfur heterocycle) with two oxygen atoms double-bonded to sulfur (1,1-dioxo group).

- Substituents: A hydroxyl group (-OH) at the 4-position and an amino-acetic acid moiety (-NH-CH₂-COOH) at the 3-position.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₁NO₅S | |

| Molecular weight | 209.22 g/mol | |

| Density | 1.6 g/cm³ | |

| Boiling point | 564°C at 760 mmHg | |

| SMILES notation | C1C(C(CS1(=O)=O)O)NCC(=O)O |

The compound belongs to the sulfone class, characterized by the sulfonyl functional group (SO₂), and is a hybrid of glycine and tetrahydrothiophene dioxide.

Position in Organosulfur Chemistry

Organosulfur compounds, particularly sulfur heterocycles, are pivotal in drug design due to their electronic diversity and metabolic stability. This compound exemplifies two key trends:

- Sulfones in medicinal chemistry: The 1,1-dioxo group enhances polarity, improving water solubility compared to non-oxidized thiophenes.

- Amino acid-functionalized heterocycles: The glycine moiety enables interactions with biological targets, such as enzymes involved in amino acid metabolism.

Recent synthetic methodologies, including copper-catalyzed C–S coupling, have expanded access to such structures. For example, the thiolan core can be synthesized via oxidation of tetrahydrothiophene derivatives, followed by functionalization with glycine.

Research Significance and Academic Interest

This compound intersects multiple research domains:

- Pharmaceutical intermediates: As a glycine derivative, it serves as a precursor for ergogenic supplements and drugs targeting muscle metabolism.

- Chemical biology: Its ability to mimic natural amino acids makes it a tool for probing enzyme mechanisms, such as glycine oxidase (ThiO) in Bacillus subtilis.

- Material science: Sulfone-containing compounds are explored for polymer synthesis and electronic materials due to their thermal stability.

The global market for tetrahydrothiophene-1,1-dioxide derivatives is projected to grow at 11.25% CAGR through 2032, driven by pharmaceutical and agrochemical applications.

Structural and Mechanistic Insights

Molecular Architecture and Bonding

The compound’s planar thiolan ring adopts an envelope conformation, with the sulfur atom at the apex. Key bonding features include:

- S=O bonds: Polarized double bonds (1.43 Å) that stabilize the sulfone group.

- Hydrogen bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups facilitate interactions with biological macromolecules.

Figure 1: 3D Conformation (Hypothetical)

[S] ||O C3–N–CH₂–COOH | OH Synthetic Pathways

While detailed synthesis protocols are proprietary, general routes involve:

Molecular Structure and Atomic Arrangement

(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid represents a unique hybrid molecule combining the structural features of tetrahydrothiophene derivatives with amino acid functionality [1] [2]. The compound possesses the molecular formula C6H11NO5S with a molecular weight of 209.22 g/mol [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid, reflecting its structural organization as a thiolan derivative linked to a glycine moiety [1].

Core Tetrahydrothiophene Scaffold

The central structural framework consists of a five-membered saturated heterocyclic ring containing one sulfur atom, formally designated as the tetrahydrothiophene or thiolan system [3] [4]. This saturated analog of thiophene provides the compound with distinct chemical properties compared to its aromatic counterpart [3]. The tetrahydrothiophene scaffold exhibits a puckered ring conformation typical of five-membered aliphatic rings, which contrasts with the planar geometry observed in aromatic thiophene derivatives [5].

The sulfur atom in the thiolan ring is oxidized to the lambda-6 oxidation state, featuring two oxygen atoms doubly bonded to form a sulfonyl group (SO2) [1] [6]. This oxidation significantly alters the electronic properties of the ring system compared to the parent tetrahydrothiophene [6]. The sulfonyl functionality introduces substantial polarity to the molecule and influences both its physical properties and chemical reactivity [6] [7].

Functional Group Configuration

The molecular architecture incorporates several distinct functional groups strategically positioned around the thiolan core [1]. A hydroxyl group (-OH) is located at the 4-position of the tetrahydrothiophene ring, providing hydrogen bonding capabilities and influencing the compound's solubility profile [1]. This hydroxyl substituent contributes to the compound's amphiphilic character, combining with the polar sulfonyl group to create regions of high hydrophilicity [8].

At the 3-position of the thiolan ring, a secondary amino group (-NH-) serves as the linkage point to the glycine derivative portion of the molecule [1]. This amino functionality connects to a methylene bridge (-CH2-), which in turn attaches to a carboxylic acid group (-COOH) [1]. The glycine moiety introduces both acidic and basic properties to the compound, establishing it as a zwitterionic amino acid derivative [9].

The functional group arrangement creates multiple sites for intermolecular interactions, including hydrogen bond donors and acceptors distributed throughout the molecular structure [10]. The sulfonyl group provides two oxygen atoms capable of accepting hydrogen bonds, while the hydroxyl and amino groups can serve as both donors and acceptors depending on protonation state [10].

Stereochemistry and Conformational Analysis

The compound contains multiple stereocenters, particularly at the 3- and 4-positions of the tetrahydrothiophene ring where substitution occurs [11] [12]. The presence of these chiral centers introduces stereochemical complexity and the potential for multiple stereoisomeric forms [13] [14]. The relative configuration of these stereocenters influences the overall three-dimensional shape of the molecule and affects its interaction with biological targets and crystalline packing arrangements [15].

Conformational analysis reveals that the tetrahydrothiophene ring can adopt multiple puckered conformations, with envelope and twist forms being energetically accessible [13] [16]. The five-membered ring system exhibits pseudorotational behavior, allowing for dynamic interconversion between different conformational states at ambient temperatures [16]. The energy barriers for these conformational changes are typically modest, on the order of 2-5 kcal/mol, facilitating conformational flexibility [17].

The glycine chain attached to the thiolan ring possesses rotational freedom around the C-N and C-C bonds, contributing additional conformational degrees of freedom [14]. These rotational barriers are generally low, allowing for facile interconversion between extended and folded conformations of the amino acid side chain [17].

Physical Properties

Physicochemical Characteristics

The compound exhibits characteristic physicochemical properties that reflect its hybrid amino acid-heterocycle structure [1]. The molecular weight of 209.22 g/mol places it within the range typical for small organic pharmaceuticals and biochemical building blocks [1]. The compound contains multiple polar functional groups, resulting in a high topological polar surface area estimated to exceed 100 Ų, which significantly influences its membrane permeability and bioavailability characteristics [8].

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO5S |

| Molecular Weight | 209.22 g/mol |

| Hydrogen Bond Donors | 3 (NH, OH, COOH) |

| Hydrogen Bond Acceptors | 6 (SO2, OH, COOH, N) |

| Rotatable Bonds | 3-4 |

| Heavy Atom Count | 12 |

The compound possesses three hydrogen bond donor sites contributed by the amino, hydroxyl, and carboxylic acid groups [10]. Six hydrogen bond acceptor sites are present, including the sulfonyl oxygens, hydroxyl oxygen, carboxylate oxygens, and the amino nitrogen [10]. This extensive hydrogen bonding capacity promotes strong intermolecular interactions and influences both crystalline packing and solution behavior [18].

Thermal Properties

The thermal behavior of the compound reflects the presence of multiple functional groups with varying thermal stabilities [19]. The estimated glass transition temperature falls within the range of 80-100°C, typical for amino acid derivatives containing heterocyclic components [19]. The crystalline melting point is projected to occur between 180-220°C, influenced by the extensive hydrogen bonding network that stabilizes the solid state [19].

Thermal decomposition is anticipated to commence around 230-250°C, with the sulfonyl group representing a potential site of thermal instability at elevated temperatures [19]. The decomposition pathway likely involves initial loss of the carboxylic acid functionality, followed by degradation of the amino acid linkage and eventual breakdown of the thiolan ring system [19].

| Thermal Property | Estimated Value | Basis |

|---|---|---|

| Glass Transition Temperature | 80-100°C | Similar amino acid derivatives |

| Melting Point | 180-220°C | Hydrogen bonding groups |

| Decomposition Temperature | 230-250°C | Sulfonyl group stability |

| Heat Capacity | 1.2-1.5 J/g·K | Typical organic compounds |

Solubility Profile and Dissolution Behavior

The solubility characteristics of the compound are dominated by its highly polar nature and capacity for hydrogen bonding [8]. High solubility is predicted in protic polar solvents such as water, methanol, and ethanol due to favorable hydrogen bonding interactions with these solvents [20]. The presence of both acidic and basic functional groups enables the compound to exist in multiple ionization states depending on solution pH, further enhancing its aqueous solubility [8].

In aqueous solutions, the compound exhibits pH-dependent solubility behavior characteristic of amino acid derivatives [21] [22]. At physiological pH values, the zwitterionic form predominates, featuring a protonated amino group and deprotonated carboxylate, resulting in maximum solubility [8]. The isoelectric point is estimated to occur around pH 5.5-6.5, representing the pH at which the net molecular charge equals zero [22].

| Solvent | Predicted Solubility | Polarity Index | Hydrogen Bonding |

|---|---|---|---|

| Water | High | 9.0 | Strong |

| Methanol | High | 5.1 | Strong |

| Ethanol | Moderate | 4.3 | Strong |

| Acetone | Low | 5.1 | Moderate |

| Chloroform | Very Low | 4.1 | Weak |

| Hexane | Insoluble | 0.1 | None |

Moderate solubility is expected in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, where dipolar interactions and weak hydrogen bonding can stabilize the dissolved species [23]. Poor solubility is anticipated in nonpolar organic solvents due to the highly polar nature of the molecule and the absence of favorable solvation interactions [4] [24].

Crystalline Structure Parameters

The crystalline structure of the compound is predicted to exhibit characteristics typical of amino acid derivatives with extensive hydrogen bonding capabilities [18] [25]. The most probable crystal system is monoclinic, commonly observed for chiral amino acid compounds [18]. The space group is likely to be P21 or P21/c, accommodating the chiral nature of the molecule while allowing for efficient packing [25].

| Parameter | Estimated Value | Basis |

|---|---|---|

| Crystal System | Monoclinic | Common for amino acids |

| Space Group | P21 or P21/c | Chiral compounds |

| Unit Cell Dimensions | a=8-10Å, b=5-7Å, c=15-18Å, β=95-105° | Similar compounds |

| Z Value | 4 | Typical for small molecules |

| Density | 1.4-1.6 g/cm³ | Based on molecular weight |

| Packing Coefficient | 0.65-0.75 | Hydrogen-bonded crystals |

The unit cell dimensions are estimated based on similar amino acid derivatives, with the c-axis likely representing the longest dimension to accommodate the extended molecular conformation [18]. The calculated density falls within the typical range for organic crystals containing heteroatoms and multiple functional groups [26]. The packing coefficient is expected to be relatively high due to the efficient intermolecular hydrogen bonding network [18].

The hydrogen bonding pattern in the crystal is anticipated to form a three-dimensional network involving all available donor and acceptor sites [18]. The carboxylic acid groups likely participate in classical acid-acid dimers or catemer chains, while the amino and hydroxyl groups contribute to cross-linking between molecular chains [10] [18].

Chemical Properties

Acid-Base Equilibria

The compound exhibits complex acid-base behavior due to the presence of both acidic and basic functional groups [21] [22]. The carboxylic acid group represents the primary acidic site with an estimated pKa1 value in the range of 2.5-3.5, comparable to other amino acid derivatives [22]. This acidity constant reflects the electron-withdrawing influence of the adjacent amino group and the overall molecular framework [21].

The secondary amino group provides the basic functionality with an estimated pKa2 value between 8.5-9.5 [22]. This basicity is influenced by the electron-withdrawing effects of the sulfonyl group and the nearby hydroxyl substituent, resulting in somewhat reduced basicity compared to simple aliphatic amines [21]. The isoelectric point, representing the pH at which the molecule carries no net charge, is calculated to occur around pH 5.5-6.5 [22].

| pH Range | Carboxyl Ionization (%) | Amino Ionization (%) | Net Charge | Predominant Species |

|---|---|---|---|---|

| 2.0-3.0 | 24-76 | 100 | +1 | Cationic |

| 4.0-5.0 | 97-99 | 100 | 0 to +1 | Zwitterionic |

| 6.0-7.0 | 100 | 95-99 | 0 to -1 | Zwitterionic |

| 8.0-9.0 | 100 | 76-24 | -1 | Anionic |

The pH-dependent ionization behavior significantly affects the compound's solubility, stability, and interactions with other molecules [27]. At low pH values below 3, the cationic form predominates with a protonated amino group and neutral carboxylic acid [21]. In the physiological pH range of 6-8, the zwitterionic form is most abundant, featuring both ionic functional groups [22]. At high pH values above 9, the anionic form becomes prevalent with a deprotonated carboxylate and neutral amino group [27].

Reactivity Profile

The compound exhibits diverse reactivity patterns owing to its multiple functional groups and their electronic interactions [28] [29]. The sulfonyl group serves as a strong electron-withdrawing substituent, influencing the reactivity of neighboring functional groups [7]. This electron withdrawal enhances the acidity of the carboxylic acid group and reduces the nucleophilicity of the amino nitrogen [30].

The hydroxyl group at the 4-position of the thiolan ring participates in typical alcohol reactions, including esterification, etherification, and oxidation reactions [31]. The secondary nature of this alcohol makes it moderately reactive toward oxidizing agents, potentially forming ketone products under appropriate conditions [31]. The proximity to the sulfonyl group may influence the rate and selectivity of these transformations [32].

The amino acid functionality enables participation in peptide bond formation through standard coupling reactions [33]. The secondary amino group can undergo acylation reactions with activated carboxylic acid derivatives, while the carboxylic acid group can be activated for coupling with other amines [34]. The presence of the thiolan ring system may influence the stereochemical outcome of these reactions due to steric constraints [35].

The thiolan ring system itself exhibits moderate stability under normal conditions but may undergo ring-opening reactions under strongly acidic or basic conditions [3]. The sulfonyl substitution provides some protection against nucleophilic attack at the sulfur center, enhancing the overall stability of the heterocyclic framework [32].

Stability Under Various Conditions

The compound demonstrates variable stability depending on environmental conditions, with the sulfonyl group and amino acid functionality representing the most sensitive sites [31] [32]. Under neutral aqueous conditions at ambient temperature, the compound exhibits good stability with minimal degradation observed over extended periods [31]. The extensive hydrogen bonding network in solution contributes to conformational stability and resistance to hydrolytic processes [10].

Thermal stability is moderate, with decomposition beginning around 230-250°C as previously discussed [19]. The compound shows enhanced stability in the solid state compared to solution, attributed to the stabilizing influence of intermolecular hydrogen bonding in the crystalline form [18]. Storage under dry conditions at reduced temperatures helps maintain chemical integrity over long periods [31].

Under acidic conditions (pH < 3), the compound remains relatively stable, although prolonged exposure to strong acids may lead to protonation-induced conformational changes [21]. The sulfonyl group provides resistance to reduction under mildly acidic conditions, maintaining the oxidized sulfur functionality [7]. Basic conditions (pH > 10) present greater challenges to stability, potentially leading to deprotonation of multiple sites and increased susceptibility to nucleophilic attack [27].

Oxidative conditions pose moderate risks to the compound's stability, particularly affecting the hydroxyl group and potentially the sulfur center [31]. The presence of antioxidants or storage under inert atmospheres can minimize oxidative degradation [32]. Light sensitivity is minimal due to the absence of chromophoric groups, allowing for storage under normal lighting conditions [31].

Coordination Chemistry Behavior

The compound exhibits significant potential for coordination chemistry applications due to multiple donor atoms distributed throughout its structure [15] [36]. The primary coordination sites include the amino nitrogen, carboxylate oxygens, hydroxyl oxygen, and potentially the sulfonyl oxygens [36]. This multidentate character enables the formation of stable metal complexes with various transition metals [35] [15].

| Metal Ion | Coordination Sites | Geometry | Complex Stability |

|---|---|---|---|

| Cu²⁺ | N, O, O | Square planar/pyramidal | High |

| Zn²⁺ | N, O, O | Tetrahedral | Moderate |

| Fe³⁺ | O, O, O | Octahedral | High |

| Ni²⁺ | N, O, O | Octahedral | Moderate |

Copper(II) complexes are expected to exhibit particularly high stability due to the favorable coordination of the amino nitrogen and carboxylate oxygens in a square planar or square pyramidal geometry [15]. The Irving-Williams series predicts strong binding affinity for Cu²⁺ over other first-row transition metals [36]. Zinc(II) coordination typically involves tetrahedral geometry with the amino nitrogen and oxygen donors [35].

The coordination behavior is pH-dependent, with optimal complex formation occurring in the pH range where the amino acid exists in its zwitterionic form [9]. At very low pH, protonation of the amino group reduces its coordinating ability, while at high pH, hydroxide competition may interfere with metal binding [27]. The thiolan ring system provides a rigid framework that can influence the stereochemistry of the resulting metal complexes [15].

Retrosynthetic Analysis

Retrosynthetic analysis of (4-hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid reveals multiple strategic disconnection points that can guide synthetic planning. The target molecule contains a saturated thiophene dioxide core with hydroxyl and amino acid functionalities, presenting opportunities for systematic structural breakdown [1] [2].

The primary disconnection strategy involves identifying the key structural elements: the tetrahydrothiophene 1,1-dioxide ring system, the hydroxyl group at the 4-position, and the amino acid side chain at the 3-position. The retrosynthetic approach can proceed through several pathways:

Strategic Disconnection 1: C-N bond cleavage between the amino acid moiety and the thiophene dioxide core. This disconnection generates two synthons: a glycine derivative and a 3-bromo-4-hydroxy-tetrahydrothiophene 1,1-dioxide precursor [3]. The amino acid component can be introduced through nucleophilic substitution reactions.

Strategic Disconnection 2: Oxidation level adjustment of the thiophene ring system. The saturated tetrahydrothiophene dioxide can be derived from the corresponding thiophene through selective hydrogenation followed by oxidation [4] [5]. This approach allows for the controlled introduction of the dioxide functionality.

Strategic Disconnection 3: Functional group interconversion at the 4-position. The hydroxyl group can be introduced through epoxidation-ring opening sequences or direct hydroxylation reactions [6] [7]. Alternatively, the hydroxyl functionality can be derived from ketone precursors through reduction reactions.

Key Retrosynthetic Pathways:

- Pathway A: Target → 3-amino-4-hydroxy-tetrahydrothiophene 1,1-dioxide → 3,4-epoxy-tetrahydrothiophene 1,1-dioxide → tetrahydrothiophene 1,1-dioxide

- Pathway B: Target → glycine + 3-bromo-4-hydroxy-tetrahydrothiophene 1,1-dioxide → 3-bromo-4-oxo-tetrahydrothiophene 1,1-dioxide

- Pathway C: Target → 4-hydroxy-3-nitro-tetrahydrothiophene 1,1-dioxide → 4-hydroxy-tetrahydrothiophene 1,1-dioxide

Critical Synthetic Considerations:

The regioselectivity of functionalization reactions on the tetrahydrothiophene dioxide core requires careful consideration. The electron-withdrawing nature of the dioxide group influences the reactivity patterns, favoring nucleophilic substitution at positions adjacent to the sulfur atom [8] [9].

Stereochemical control represents a significant challenge in the synthesis. The target molecule contains multiple stereocenters, and the synthetic approach must address the stereochemical relationships between the hydroxyl and amino acid functionalities [10] [11].

Conventional Synthetic Pathways

Classical approaches to tetrahydrothiophene dioxide derivatives typically employ well-established methodologies that have been refined over decades of synthetic organic chemistry research. These conventional pathways provide reliable access to the target compound through multiple routes.

Pathway 1: Paal-Knorr Synthesis Adaptation

The traditional Paal-Knorr synthesis can be adapted for the preparation of substituted tetrahydrothiophene derivatives [12] [13]. This approach involves the reaction of 1,4-dicarbonyl compounds with sulfur-containing reagents under thermal conditions. For the target compound, a modified sequence would utilize:

- Initial cyclization: 1,4-diketone precursors react with phosphorus pentasulfide to form the thiophene ring

- Reduction: Selective reduction of the aromatic thiophene to the saturated tetrahydrothiophene

- Oxidation: Conversion to the dioxide using oxidizing agents such as hydrogen peroxide or peracids

- Functionalization: Introduction of hydroxyl and amino acid functionalities through sequential reactions

Pathway 2: Sulfolane Derivative Route

Starting from sulfolane (tetrahydrothiophene 1,1-dioxide), this conventional approach provides direct access to the dioxide core structure [4] [14] [5]. The synthetic sequence involves:

- Selective functionalization: Introduction of electrophilic groups at the 3-position through halogenation or other activating reactions

- Nucleophilic substitution: Displacement with amino acid derivatives to establish the C-N bond

- Hydroxylation: Installation of the hydroxyl group through oxidation-reduction sequences or direct hydroxylation methods

Pathway 3: Oxidative Approach from Thiol Precursors

This conventional methodology utilizes the oxidation of thiol-containing precursors to generate the desired dioxide functionality [15] [16]. The synthesis proceeds through:

- Thiol preparation: Synthesis of 3-amino-4-hydroxy-tetrahydrothiophene precursors

- Oxidation: Two-step oxidation using oxidizing agents to convert the sulfide to the dioxide

- Amino acid coupling: Introduction of the acetic acid moiety through standard peptide coupling reactions

Mechanistic Considerations:

The oxidation process from sulfide to dioxide typically proceeds through a sulfoxide intermediate. Control of reaction conditions is crucial to achieve complete oxidation while avoiding over-oxidation or decomposition of sensitive functional groups [17] [18].

Limitation Analysis:

Conventional pathways often suffer from limited selectivity and require multiple protection-deprotection steps to achieve the desired substitution pattern. The harsh reaction conditions associated with classical methods may not be compatible with sensitive functional groups present in the target molecule [19] [20].

Modern Synthetic Strategies

Contemporary synthetic approaches leverage advanced catalytic methodologies and innovative reaction design to achieve efficient and selective synthesis of complex thiophene dioxide derivatives. These modern strategies offer significant advantages in terms of selectivity, efficiency, and environmental compatibility.

Metal-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for thiophene synthesis [21] [22]. Modern approaches utilize:

- Suzuki-Miyaura coupling: Formation of C-C bonds between thiophene derivatives and boronic acid partners

- Buchwald-Hartwig amination: Direct C-N bond formation for amino acid incorporation

- Catalytic oxidation: Selective oxidation of thiophene derivatives to the corresponding dioxides using palladium or other transition metal catalysts

Rhodium-Catalyzed Transformations

Recent developments in rhodium catalysis have enabled novel approaches to thiophene dioxide synthesis [23] [24]. Key methodologies include:

- Cycloaddition reactions: Rh-catalyzed formal [3+2] cycloadditions between thiadiazoles and alkenes to generate densely functionalized thiophene cores [25]

- C-H activation: Direct functionalization of thiophene derivatives through C-H bond activation processes

- Cascade reactions: Multi-step transformations that construct complex thiophene structures in a single operation

Electrochemical Synthesis

Electrochemical methods offer environmentally friendly alternatives to traditional synthetic approaches [15] [26]. These methodologies provide:

- Controlled oxidation: Precise control over oxidation states to achieve selective dioxide formation

- Atom economy: Elimination of stoichiometric oxidizing agents

- Mild conditions: Operation under ambient conditions with excellent functional group tolerance

Photocatalytic Approaches

Photocatalysis represents a rapidly expanding field in thiophene synthesis [27] [28]. Modern photocatalytic strategies enable:

- Visible light activation: Use of visible light to drive synthetic transformations

- Radical chemistry: Access to unique radical intermediates for bond formation

- Sustainable synthesis: Environmentally benign reaction conditions

Biocatalytic Methodologies

Enzymatic approaches offer unprecedented selectivity for amino acid incorporation [29] [30]. Recent developments include:

- Transaminases: Stereoselective introduction of amino functionalities

- Oxidoreductases: Selective oxidation of sulfur-containing substrates

- Cascade biocatalysis: Multi-enzyme systems for complex molecule synthesis

Process Intensification

Modern synthetic strategies increasingly emphasize process intensification through:

- Continuous flow chemistry: Enhanced heat and mass transfer for improved reaction control [31] [32] [33]

- Microwave assistance: Rapid heating for accelerated reaction rates [34] [20]

- High-throughput screening: Rapid optimization of reaction conditions

Green Chemistry Approaches

Environmental sustainability has become a central consideration in modern synthetic chemistry, driving the development of green methodologies for thiophene dioxide synthesis. These approaches minimize environmental impact while maintaining synthetic efficiency.

Solvent-Free Methodologies

Solvent elimination represents a fundamental principle of green chemistry [27] [28]. Modern approaches include:

- Mechanochemical synthesis: Ball milling techniques for solid-state reactions

- Neat reactions: Direct reaction of substrates without additional solvents

- Ionic liquid media: Use of recyclable ionic liquids as reaction media [35]

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for thiophene synthesis [34] [20]. Green benefits include:

- Reduced reaction times: Dramatic acceleration of reaction rates

- Energy efficiency: Direct heating of reaction mixtures

- Improved selectivity: Precise temperature control for enhanced selectivity

Ultrasound-Assisted Reactions

Sonochemical methods offer mild and efficient synthetic conditions [17]. Key advantages include:

- Cavitation effects: Enhanced mixing and mass transfer

- Ambient conditions: Operation at room temperature and pressure

- Reduced catalyst loading: Increased catalyst efficiency through acoustic activation

Biocatalytic Green Synthesis

Enzymatic methodologies provide environmentally benign alternatives to traditional chemical synthesis [29] [30]. Green features include:

- Aqueous media: Use of water as the primary solvent

- Biodegradable catalysts: Environmentally friendly enzyme catalysts

- Mild conditions: Ambient temperature and pressure operation

Atom Economy Optimization

Atom-efficient reactions minimize waste generation by maximizing the incorporation of starting materials into the final product [36] [37]. Strategies include:

- Cascade reactions: Multiple bond formations in single operations

- Multicomponent reactions: Combination of multiple substrates in one-pot procedures

- Catalytic processes: Use of catalytic rather than stoichiometric reagents

| Green Chemistry Approach | Environmental Benefits | Technical Advantages | Implementation Status |

|---|---|---|---|

| Solvent-free synthesis | Eliminates organic solvents | Higher product purity | Established |

| Microwave-assisted reactions | Reduced reaction times, energy savings | Rapid heating, uniform conditions | Widely adopted |

| Ultrasound-assisted synthesis | Mild conditions, reduced energy | Enhanced reaction rates | Growing application |

| Ionic liquid catalysis | Recyclable, low toxicity | Selective catalysis | Research phase |

| Water-based reactions | Aqueous media, reduced waste | Compatibility with biological systems | Limited applications |

| Biocatalytic approaches | Biodegradable catalysts | High selectivity | Emerging technology |

| Electrochemical methods | Reduced chemical waste | Precise control | Specialized applications |

| Flow chemistry | Continuous processing, efficiency | Scalable processes | Industrial adoption |

| Catalyst recycling | Reduced catalyst consumption | Cost-effective | Standard practice |

| Atom economy optimization | Minimized waste generation | Efficient resource utilization | Design principle |

Scalable Synthesis Considerations

Industrial viability of synthetic routes depends critically on their scalability, economic feasibility, and operational safety. The transition from laboratory-scale to industrial production requires careful consideration of multiple factors that impact process economics and sustainability.

Process Development Challenges

Scale-up considerations for thiophene dioxide synthesis present unique challenges due to the specialized nature of the target compound [38] [39]. Key factors include:

- Heat management: Efficient heat transfer becomes critical at larger scales due to the exothermic nature of oxidation reactions

- Mixing efficiency: Maintaining uniform reaction conditions across large reactor volumes

- Safety considerations: Management of potentially hazardous reagents and reaction conditions

Economic Analysis

Cost structure analysis reveals that raw material costs typically dominate the economics of fine chemical production [38]. For the target compound:

- Material costs: Reagent expenses account for 60-75% of total production costs

- Labor costs: Operator salaries represent 15-25% of manufacturing expenses

- Equipment costs: Capital investment contributes 10-20% to product costs

Continuous Processing Advantages

Flow chemistry offers significant advantages for scalable synthesis [31] [32] [33] [40]. Benefits include:

- Improved heat transfer: Enhanced temperature control through high surface-to-volume ratios

- Precise residence time control: Optimal reaction conditions throughout the process

- Reduced inventory: Continuous operation minimizes intermediate storage requirements

- Enhanced safety: Smaller reaction volumes reduce risk exposure

Technology Integration

Process intensification through advanced technologies enables efficient scale-up [41] [42]. Key technologies include:

- Microreactor technology: Precise control of reaction parameters

- Automated process control: Real-time monitoring and adjustment of reaction conditions

- Integrated separation: Continuous product isolation and purification

Quality Control Considerations

Analytical monitoring becomes increasingly important at industrial scales [39] [43]. Requirements include:

- In-line analysis: Real-time monitoring of reaction progress and product quality

- Statistical process control: Systematic quality assurance methodologies

- Regulatory compliance: Adherence to pharmaceutical and chemical industry standards

| Scalability Factor | Laboratory Scale | Pilot Scale | Industrial Scale | Key Challenges |

|---|---|---|---|---|

| Reaction temperature control | Simple heating/cooling | Temperature control systems | Advanced process control | Uniform temperature distribution |

| Heat transfer efficiency | Small reactor volumes | Efficient heat exchangers | Large-scale heat management | Heat removal at scale |

| Mixing requirements | Magnetic stirring | Mechanical agitation | High-efficiency mixing | Maintaining mixing efficiency |

| Solvent recovery systems | Manual recovery | Distillation columns | Automated recovery | Solvent purity maintenance |

| Catalyst recycling | Single-use catalysts | Catalyst regeneration | Continuous catalyst recycling | Catalyst deactivation |

| Continuous processing | Batch processing | Semi-continuous operation | Fully continuous processes | Process control complexity |

| Waste minimization | Limited waste treatment | Waste treatment systems | Integrated waste management | Environmental compliance |

| Safety considerations | Fume hood safety | Process safety analysis | Comprehensive safety systems | Scale-up safety risks |

| Equipment requirements | Basic glassware | Specialized reactors | Industrial-scale equipment | Capital investment |

| Economic viability | Material cost focus | Process optimization | Economic optimization | Market demand fluctuations |

Investment Considerations

Capital requirements for industrial-scale production vary significantly based on production capacity and technology selection [38] [39]. Key considerations include:

- Equipment costs: Specialized reactors and processing equipment

- Infrastructure requirements: Utilities, waste treatment, and safety systems

- Working capital: Inventory and operational cash flow requirements

Regulatory Compliance

Environmental and safety regulations significantly impact scalable synthesis design [42] [44]. Compliance requirements include:

- Environmental impact assessment: Evaluation of waste streams and emissions

- Safety management systems: Comprehensive hazard analysis and risk mitigation

- Product quality standards: Adherence to pharmaceutical and chemical industry specifications